Sophocarpine

hERG channel Cardiac safety Patch clamp

Sophocarpine (CAS 145572-44-7) is a tetracyclic quinolizidine alkaloid distinguished by a C11-C12 double bond conferring unique hERG channel blockade (IC50: 100-300 μM), making it essential for cardiac safety profiling. Its anti-HBV potency ranks between sophoridine and matrine/oxymatrine, ideal as a mid-potency comparator. With a characterized oral half-life (~2.6 h) and developmental toxicity benchmark (LC50 166 mg/L, zebrafish), it serves as a validated reference standard for PK-PD and embryotoxicity studies. Order Sophocarpine to advance your assays with a well-characterized, high-purity control compound.

Molecular Formula C15H26N2O2
Molecular Weight 266.39
CAS No. 145572-44-7
Cat. No. B610923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophocarpine
CAS145572-44-7
SynonymsSophoridine hydrate;  Sophoridin;  L-Sophoridine;  5-Epidihydrosophocarpine; 
Molecular FormulaC15H26N2O2
Molecular Weight266.39
Structural Identifiers
SMILESC1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4
InChIInChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1
InChIKeyJNROTXSNSUXHFM-WKSMOURSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sophocarpine Procurement: CAS 145572-44-7 Quinolizidine Alkaloid for Inflammation, Oncology, and Virology Research


Sophocarpine (CAS: 145572-44-7), a tetracyclic quinolizidine alkaloid extracted from Sophora flavescens and Sophora alopecuroides, is one of the primary matrine-type alkaloids alongside matrine, oxymatrine, sophoridine, and oxysophocarpine [1]. Characterized by a distinct C11-C12 carbon-carbon double bond in its lactam ring [2], this compound has been studied for anti-inflammatory, anticancer, antiviral, and organ-protective activities, acting as a PTEN activator and inhibitor of the PI3K/Akt, NF-κB, and MEK/ERK signaling pathways [3].

Why Sophocarpine Cannot Be Replaced by Matrine or Oxymatrine: Evidence of Functional Divergence


Matrine-type alkaloids share a common tetracyclic core yet exhibit quantifiable differences in bioactivity, pharmacokinetics, and toxicity. For instance, sophocarpine possesses an α,β-unsaturated lactam moiety that confers distinct hERG channel blockade properties not found in matrine [1], while its anti-HBV potency falls between sophoridine (more potent) and matrine/oxymatrine (less potent) in HepG2.2.15 cells [2]. Additionally, sophocarpine displays unique CYP3A4 inhibition (Ki = 6.74 μM) that may alter drug-drug interaction risk profiles relative to other matrine-type alkaloids [3]. Such divergence means that substituting one matrine alkaloid for another may yield different experimental outcomes and require different dosing strategies.

Sophocarpine Quantitative Evidence for Procurement and Selection Decisions


Sophocarpine vs. Matrine: hERG K+ Channel Blockade and Cardiotoxicity Risk

Sophocarpine is a potent blocker of the hERG potassium channel, a key target in cardiac safety pharmacology. In HEK293 cells expressing hERG, sophocarpine inhibited the channel with an IC50 of 100-300 μM [1]. A direct comparative study found that sophocarpine (IC50 = 164 ± 20 μM) was approximately 5-fold more potent than sophoridine (IC50 = 856 ± 98 μM) at inhibiting hERG tail currents [2]. Matrine, by contrast, does not exhibit significant hERG blockade at comparable concentrations, establishing a clear functional divergence that may influence cardiac safety considerations [3].

hERG channel Cardiac safety Patch clamp

Sophocarpine vs. Matrine, Oxymatrine, Sophoridine: Comparative Anti-HBV Activity

In a head-to-head study using HBV-transfected HepG2.2.15 cells, four matrine-type alkaloids were compared for their ability to reduce HBV antigens and DNA. Sophocarpine (0.4-1.6 mM) reduced HBsAg and HBeAg levels more effectively than matrine and oxymatrine, but was less potent than sophoridine [1]. At 1.6 mM, sophocarpine reduced HBV DNA levels, though sophoridine achieved greater reductions at equivalent concentrations [1]. This intermediate anti-HBV activity profile positions sophocarpine as a candidate with distinct potency relative to other matrine alkaloids.

Antiviral Hepatitis B HBV DNA HBsAg

Sophocarpine vs. Matrine, Oxymatrine, Sophoridine: Oral Pharmacokinetic Half-Life

Following oral administration of 3 mg/kg in rats, sophocarpine exhibited a mean elimination half-life (t1/2) of 2.64 ± 1.15 hours, which is shorter than matrine (5.33 ± 0.87 h), oxymatrine (3.82 ± 6.61 h), and sophoridine (6.02 ± 1.38 h) [1]. The area under the curve (AUC0-t) for sophocarpine was 348.96 ± 72.16 h·ng/mL, substantially lower than matrine (3797.53 ± 615.89 h·ng/mL) and sophoridine (1312.38 ± 116.85 h·ng/mL), reflecting faster clearance and lower systemic exposure [1]. These PK parameters indicate that sophocarpine may require more frequent dosing or higher doses to achieve comparable exposure to matrine or sophoridine.

Pharmacokinetics Half-life Oral bioavailability AUC

Sophocarpine vs. Matrine: Developmental Toxicity in Zebrafish Embryos

In a comparative developmental toxicity study using zebrafish embryos, sophocarpine demonstrated higher acute toxicity than matrine. The lethal concentration 50% (LC50) for sophocarpine was 166 mg/L, compared to 240 mg/L for matrine [1]. The effective concentration for teratogenicity (EC50) was 87.1 mg/L for sophocarpine and 145 mg/L for matrine, indicating that sophocarpine is approximately 1.7-fold more toxic to developing zebrafish embryos [1]. Both compounds also induced neurobehavioral deficits (reduced swimming performance) at concentrations below those causing overt lethality or malformations [1].

Toxicity Zebrafish Embryotoxicity Neurotoxicity

Sophocarpine CYP Enzyme Inhibition Profile and Drug-Drug Interaction Potential

Sophocarpine was evaluated against eight major human liver cytochrome P450 isoforms using human liver microsomes. It inhibited CYP3A4 and CYP2C9 with IC50 values of 12.22 μM and 15.96 μM, respectively, while other isoforms (1A2, 2A6, 2E1, 2D6, 2C19, 2C8) were unaffected [1]. Kinetic analysis revealed sophocarpine is a non-competitive inhibitor of CYP3A4 (Ki = 6.74 μM) and a competitive inhibitor of CYP2C9 (Ki = 9.19 μM), and acts as a time-dependent inhibitor of CYP3A4 [1]. While direct comparative CYP inhibition data for matrine or oxymatrine are not available in the same study, this selective inhibition profile is a class-level distinguishing feature, as matrine-type alkaloids differ in their metabolic pathways and enzyme interactions [2].

CYP450 Drug metabolism CYP3A4 CYP2C9

Sophocarpine Antiviral Selectivity Index vs. Ganciclovir in HHV-6

In Molt-3 cells infected with HHV-6 Z29 strain, sophocarpine demonstrated a favorable selectivity index (SI) compared to the clinical antiviral ganciclovir. The SI values (calculated as IC50/ED50) were 184 and 183 for sophocarpines 1 and 2, respectively, compared to only 23 for ganciclovir [1]. This approximately 8-fold higher SI indicates that sophocarpine exhibits a wider therapeutic window in vitro, with greater separation between cytotoxic and antiviral concentrations than ganciclovir [1].

Antiviral HHV-6 Selectivity index Virostatic

Sophocarpine (CAS 145572-44-7): Evidence-Backed Research Applications


Cardiac Safety Pharmacology: hERG Channel Liability Profiling

Sophocarpine is a suitable positive control or test article for hERG channel inhibition assays due to its well-characterized IC50 (100-300 μM) and distinct potency relative to sophoridine (5-fold difference) [1][2]. Its established hERG blocking properties make it valuable for validating patch-clamp platforms, screening for proarrhythmic risk, and benchmarking novel compounds against a known hERG inhibitor [3].

Comparative Virology: Hepatitis B Virus (HBV) and HHV-6 Studies

Sophocarpine serves as a mid-potency comparator in HBV antiviral assays, reducing HBsAg and HBeAg more effectively than matrine/oxymatrine but less than sophoridine [4]. In HHV-6 research, its high selectivity index (SI ~183) provides a favorable safety margin for in vitro studies and positions it as a reference compound for evaluating novel anti-HHV-6 agents [5].

In Vivo Pharmacology: Pharmacokinetic Reference Standard

With a documented oral half-life of ~2.6 hours and AUC of ~349 h·ng/mL in rats (at 3 mg/kg), sophocarpine can be used as a reference standard for pharmacokinetic studies of matrine-type alkaloids [6]. Its shorter half-life relative to matrine and sophoridine allows for comparative studies of PK-PD relationships and informs dosing strategies for chronic administration experiments [6].

Developmental Toxicology: Zebrafish Embryotoxicity Screening

Sophocarpine's characterized developmental toxicity profile (LC50 = 166 mg/L, EC50 = 87.1 mg/L in zebrafish) makes it a useful reference toxicant for embryotoxicity screening platforms [7]. Its greater potency relative to matrine (1.7-fold lower EC50) provides a benchmark for evaluating the safety margins of matrine derivatives or structurally related natural products [7].

Technical Documentation Hub

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